molecular formula C12H8ClFO2S B1646561 3'-Fluoro-biphenyl-3-sulfonyl chloride

3'-Fluoro-biphenyl-3-sulfonyl chloride

Cat. No.: B1646561
M. Wt: 270.71 g/mol
InChI Key: WGMXTXBMHCFXSU-UHFFFAOYSA-N
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Description

3'-Fluoro-biphenyl-3-sulfonyl chloride is a specialized organosulfur compound featuring a biphenyl backbone substituted with a fluorine atom at the 3' position and a sulfonyl chloride group (-SO₂Cl) at the 3 position. This structure confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical, agrochemical, and materials science applications . Its synthesis often involves cross-coupling reactions under controlled conditions, such as microwave-assisted protocols with iodobenzene and copper catalysts, as seen in related biphenyl sulfonyl chloride syntheses .

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

3-(3-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-2-4-10(8-12)9-3-1-5-11(14)7-9/h1-8H

InChI Key

WGMXTXBMHCFXSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3'-Fluoro-biphenyl-3-sulfonyl chloride serves as a crucial intermediate in drug development. Its derivatives are explored for their potential as therapeutic agents targeting various diseases, particularly inflammatory and autoimmune disorders.

Case Study : A notable application is its use in synthesizing CRTH2 antagonists, which are promising for treating allergic diseases such as asthma and atopic dermatitis. The compound's ability to inhibit prostaglandin D2 receptors has been linked to reduced inflammation in preclinical models .

Organic Synthesis

This compound is employed as a building block for synthesizing more complex organic molecules. Its electrophilic sulfonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and other functionalized compounds.

Table 1: Summary of Key Reactions

Reaction TypeNucleophile UsedProduct Type
Nucleophilic SubstitutionAminesSulfonamide Derivatives
Nucleophilic SubstitutionAlcoholsSulfonate Esters
Nucleophilic SubstitutionThiolsSulfonothioate Derivatives

Material Science

The compound's structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and polymers. Its fluorinated biphenyl structure contributes to enhanced electronic properties, making it valuable for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Demonstrated inhibitory effects against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Effects : In murine models, administration led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at doses of 10 mg/kg body weight.
  • Anticancer Potential : Exhibits cytotoxicity against breast and colon cancer cell lines with IC50 values between 5 to 15 µM, inducing apoptosis via caspase activation pathways.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC (µg/mL or µM)
AntimicrobialGram-positive bacteriaInhibition of growth32 - 128
Anti-inflammatoryMurine modelReduction in cytokines10 mg/kg
AnticancerBreast cancer cell lineInduction of apoptosis5 - 15
AnticancerColon cancer cell lineInduction of apoptosis5 - 15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

3'-(Trifluoromethyl)biphenyl-4-sulfonyl Chloride

4-Fluorobenzyl Chloride

Property 3'-Fluoro-biphenyl-3-sulfonyl Chloride Trifluoromethanesulfonyl Chloride 3'-(Trifluoromethyl)biphenyl-4-sulfonyl Chloride
Molecular Formula C₁₂H₈ClFO₂S CClF₃O₂S C₁₃H₈ClF₃O₂S
Molecular Weight ~262.7 g/mol 168.52 g/mol ~320.7 g/mol
Boiling Point Not reported 29–32°C Not reported
Density Not reported 1.583 g/mL Not reported
Key Functional Groups Biphenyl, -F, -SO₂Cl -CF₃, -SO₂Cl Biphenyl, -CF₃, -SO₂Cl
Structural Insights :
  • This compound combines the electron-withdrawing fluorine and sulfonyl chloride groups on a biphenyl scaffold, enhancing its reactivity in nucleophilic substitutions.
  • Trifluoromethanesulfonyl chloride lacks the biphenyl system but features a highly electronegative trifluoromethyl group, making it a stronger leaving group in organic reactions .
  • 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride replaces fluorine with a bulkier trifluoromethyl group, which increases steric hindrance and alters electronic effects compared to the fluoro analog .

Commercial Availability and Suppliers

  • This compound: Limited supplier data; synthesis-dependent procurement.
  • Trifluoromethanesulfonyl chloride : Available from major suppliers like Alfa Aesar and TCI Chemicals .
  • 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride : Sold by Thermo Scientific at €20.00–€52.75 per gram .

Research and Industrial Relevance

  • Pharmaceuticals : The biphenyl sulfonyl chloride scaffold is pivotal in kinase inhibitor and herbicide development. Fluorine and trifluoromethyl groups are favored for their bioisosteric effects .
  • Materials Science : Sulfonyl chlorides serve as precursors for sulfonate polymers with tailored thermal and chemical resistance.

Preparation Methods

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples a halogenated benzene derivative with a fluorophenylboronic acid. For example:

  • Reactants : 3-Chlorobenzenesulfonyl chloride and 3-fluorophenylboronic acid.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%).
  • Base : Aqueous sodium carbonate (2M).
  • Solvent : Toluene/ethanol (4:1 v/v) at 80–100°C for 12–24 hours.

Yields range from 65–78%, with purity dependent on boronic acid quality. Challenges include competing homocoupling and residual palladium contamination.

Ullmann Coupling

Copper-mediated coupling of 3-fluoroiodobenzene with 3-mercaptobenzenesulfonyl chloride under refluxing dimethylformamide (DMF) achieves biphenyl linkage. However, this method suffers from lower yields (45–55%) and requires stoichiometric copper(I) iodide.

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Cost Index
Suzuki + Sulfonation 78 97 High $$$$
Ullmann + Sulfonation 55 92 Moderate $$
Diazotization Route 93 98 High $$$

The diazotization method demonstrates superior yield and purity, though it requires rigorous temperature control. Suzuki coupling offers better regioselectivity but at higher catalyst costs.

Process Optimization Challenges

Regioselectivity in Sulfonation

The meta position of the sulfonyl chloride group is favored due to the electron-withdrawing fluorine substituent. Kinetic studies show 85% meta-selectivity at 0°C versus 72% at 25°C.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization removes residual CuCl.
  • Chromatography : Silica gel with 10% ethyl acetate/hexane eluent isolates product from di-sulfonated byproducts.

Emerging Methodologies

Recent advances include microfluidic continuous-flow systems, reducing reaction times from hours to minutes. A 2025 pilot study achieved 91% yield in 8 minutes using:

  • Microchannel reactor (0.5 mm ID).
  • Residence time: 8 minutes at 5°C.

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